2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol
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Overview
Description
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is a useful research compound. Its molecular formula is C14H11ClFNO and its molecular weight is 263.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies :
- Huang Ming-zhi et al. (2005) focused on the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, revealing its structure through X-ray single crystal diffraction, providing insights into molecular configurations and bonding characteristics (Huang Ming-zhi et al., 2005).
Chemical Synthesis Methods :
- Xiao-hua Du et al. (2005) explored the synthesis of related fluorobenzene compounds, contributing to the development of efficient and novel chemical synthesis methods that could be applicable to similar compounds (Xiao-hua Du et al., 2005).
Spectral Analysis and Characterization :
- G. Ilango et al. (2008) conducted FTIR and FT-Raman spectral analysis on a similar compound, 2-chloro-1,3-dibromo-5-fluorobenzene, offering a methodological framework for the vibrational spectroscopy analysis of such compounds (G. Ilango et al., 2008).
Mechanistic Studies in Chemical Reactions :
- M. Cervera et al. (1996) investigated the mechanisms in chemical reactions involving fluorobenzene compounds, enhancing our understanding of molecular interactions and reactivity patterns (M. Cervera et al., 1996).
Novel Applications in Herbicide Development :
- Lili Jiang et al. (2011) designed and synthesized novel compounds including those related to 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol as potent protoporphyrinogen oxidase inhibitors, indicating potential applications in herbicide development (Lili Jiang et al., 2011).
Future Directions
The future directions for research on this compound could include further investigation into its potential biological activity, such as its potential role as a metabotropic glutamate receptor modulator . Additionally, more research could be done to fully characterize its physical and chemical properties, and to develop methods for its synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to interact withG protein-coupled glutamate receptors (mGlu’s) . These receptors are part of the seven transmembrane spanning superfamily of receptors and are distinguished by the presence of a large N-terminal domain, which contains the orthosteric agonist binding site .
Mode of Action
It can be inferred from related compounds that the compound may bind to the n-terminal domain of the mglu receptors, stabilizing a closed state that promotes g-protein coupling . This transduces a conformational change in the transmembrane regions of the homodimer .
Biochemical Pathways
It can be inferred from related compounds that the compound may be involved in theG protein-coupled glutamate receptor signaling pathway . This pathway is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .
Result of Action
It can be inferred from related compounds that the compound may regulate long-term neuronal synaptic plasticity, learning, cognition, locomotory behavior, signal transduction, and chemical synaptic transmission .
Properties
IUPAC Name |
2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNWYRZMTYSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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